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Compound of Interest

Compound Name: 2-Methoxy-N-methylbenzylamine

Cat. No.: B1584364 Get Quote

An In-depth Technical Guide: 2-Methoxy-N-methylbenzylamine: Synthesis, Properties, and

Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and

professionals in drug development. It provides a detailed overview of 2-Methoxy-N-
methylbenzylamine, focusing on its synthesis, physicochemical properties, and significance

as a chemical intermediate.

Introduction and Significance
2-Methoxy-N-methylbenzylamine (CAS No. 6851-80-5) is a substituted secondary amine that

serves as a valuable building block in organic synthesis.[1] Its structure, featuring a methoxy-

substituted benzene ring attached to a methylated aminomethyl group, makes it a precursor for

more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2]

The presence of the methoxy group and the secondary amine functionality allows for a variety

of chemical transformations, positioning it as a key intermediate in the synthesis of bioactive

compounds.[2]

Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for

its effective use in a laboratory or industrial setting.

Key Properties Summary
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Property Value Source

CAS Number 6851-80-5 [1]

Molecular Formula C₉H₁₃NO [1][3][4]

Molecular Weight 151.21 g/mol [1][4]

Appearance Colorless Liquid [1]

Boiling Point 234-235 °C (lit.) [1]

Density 1.015 g/mL at 25 °C (lit.) [1]

Refractive Index n20/D 1.5325 (lit.) [1]

Flash Point 106 °C (222.8 °F) - closed cup

SMILES CNCc1ccccc1OC [3]

InChI Key
JCCQJCOMFAJJCQ-

UHFFFAOYSA-N
[3]

Safety and Handling
2-Methoxy-N-methylbenzylamine is classified as a hazardous substance and must be

handled with appropriate precautions.

Signal Word: Danger.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318

(Causes serious eye damage), H335 (May cause respiratory irritation).

Precautionary Measures: Standard laboratory personal protective equipment (PPE) is

required, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.

Work should be conducted in a well-ventilated area or under a chemical fume hood.

Core Synthesis Methodologies
The primary and most efficient method for synthesizing 2-Methoxy-N-methylbenzylamine is

through the reductive amination of 2-methoxybenzaldehyde. This reaction is a cornerstone of
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amine synthesis due to its versatility and efficiency.[5][6]

The fundamental principle involves two key steps that typically occur in a single pot:

Imine Formation: 2-methoxybenzaldehyde reacts with methylamine to form an unstable

imine (Schiff base) intermediate, with the concurrent elimination of a water molecule.

Reduction: The imine intermediate is immediately reduced in situ to the target secondary

amine.

The choice of reducing agent and catalyst is critical as it dictates the reaction conditions, safety

profile, and overall yield.

Process

2-Methoxybenzaldehyde

Imine Intermediate
(in situ)

+ H₂O

Methylamine

Reduction Step

 

2-Methoxy-N-methylbenzylamine

 

Click to download full resolution via product page

Caption: Reductive Amination Workflow.

Method 1: Catalytic Hydrogenation
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This classic approach utilizes hydrogen gas (H₂) as the terminal reducing agent in the

presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7]

Expertise & Causality: The palladium catalyst provides a surface for the adsorption of both

the imine intermediate and hydrogen gas. This proximity facilitates the efficient transfer of

hydrogen atoms across the C=N double bond, leading to the desired amine. This method is

considered "clean" as the primary byproduct is water, and the catalyst can be easily removed

by filtration. The reaction can often be performed under mild conditions (atmospheric

pressure and room temperature), which preserves sensitive functional groups.[7]

Method 2: Leuckart-Wallach Type Reaction
This method employs formic acid or its derivatives, such as ammonium formate, as the

reducing agent.[8]

Expertise & Causality: When heated, ammonium formate decomposes to formic acid and

ammonia. In this context, with an external amine (methylamine) or by using formamide

derivatives, the formic acid acts as a hydride donor to reduce the imine. This approach is

particularly valuable as it circumvents the need for specialized high-pressure hydrogenation

equipment and the handling of flammable hydrogen gas, making it more amenable to

standard laboratory setups.[8] The conditions are typically harsher (higher temperatures)

than catalytic hydrogenation.

Detailed Experimental Protocols
The following protocols are detailed, self-validating procedures grounded in established

chemical literature.

Protocol 1: Synthesis via Catalytic Hydrogenation
(This protocol is adapted from a similar synthesis of a substituted N-methylbenzylamine

derivative and is directly applicable).[7]

Reaction Setup: In a suitable hydrogenation vessel, suspend 2-methoxybenzaldehyde (1.0

eq) in methanol (approx. 5-10 mL per gram of aldehyde).
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Amine Addition: To this suspension, add a 40% aqueous solution of methylamine (2.0 eq).

Stir the mixture until the aldehyde has completely dissolved, indicating the formation of the

imine intermediate.

Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 mol%).

Trustworthiness Note: The catalyst should be handled with care, especially when dry, as it

can be pyrophoric. It is often handled as a water-wet paste.

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive hydrogen

atmosphere (e.g., using a balloon or a regulated supply at atmospheric pressure) and stir the

reaction mixture vigorously at room temperature.

Monitoring and Workup: The reaction progress can be monitored by the cessation of

hydrogen uptake. Typically, this takes a few hours.[7] Once complete, carefully vent the

hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

Purification: Remove the Pd/C catalyst by filtration through a pad of Celite®. Rinse the filter

cake with a small amount of methanol.

Isolation: Concentrate the filtrate under reduced pressure to remove methanol, excess

methylamine, and the water byproduct. The remaining oily residue is the crude 2-Methoxy-
N-methylbenzylamine.

Validation: The product can be further purified by vacuum distillation if necessary. Purity and

identity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and

mass spectrometry. The reported yield for this type of reaction is often quantitative.[7]

Protocol 2: Synthesis via Ammonium Formate
(This protocol is adapted from a patent describing a similar reductive amination process).[8]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a

thermometer, heat ammonium formate (approx. 5.0 eq) to ~170 °C. The solid will melt and

begin to decompose. After about 2 hours, cool the molten salt to 120 °C.
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Aldehyde Addition: Slowly add 2-methoxybenzaldehyde (1.0 eq) to the hot ammonium

formate while stirring.

Causality Note: The high temperature is necessary to facilitate the in-situ generation of the

reducing species from the formate salt and to drive the reaction to completion.

Reaction: Maintain the reaction mixture at 120 °C and stir for approximately 5 hours.

Workup and Extraction: Cool the reaction mixture to room temperature. Pour the resulting

solution into a significant volume of water (e.g., 10 volumes). Extract the aqueous mixture

with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

Purification: Combine the organic extracts and wash them with brine (saturated NaCl

solution) to remove residual water-soluble impurities. Dry the organic layer over an

anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The

resulting crude product can be purified by vacuum distillation.

Validation: Confirm the structure and purity of the final product using appropriate analytical

methods (NMR, GC-MS, IR).

Summary of Synthesis Parameters
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Parameter
Method 1: Catalytic
Hydrogenation

Method 2: Ammonium
Formate

Aldehyde 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde

Amine Source Methylamine (aq. solution) Ammonium Formate

Reducing Agent H₂ gas Ammonium Formate

Catalyst 5% Pd/C None (thermal)

Solvent Methanol None (neat)

Temperature Room Temperature 120-170 °C

Pressure Atmospheric Atmospheric

Key Advantage Mild conditions, high yield
Avoids H₂ gas and metal

catalysts

Reported Yield Quantitative[7] High[8]

Conclusion
2-Methoxy-N-methylbenzylamine is a readily accessible synthetic intermediate. The most

reliable and scalable synthesis route is the reductive amination of 2-methoxybenzaldehyde with

methylamine. Researchers can choose between catalytic hydrogenation for a clean, high-yield

reaction under mild conditions or a formate-based reduction to avoid the complexities of

handling hydrogen gas. The choice of methodology depends on the available equipment and

specific safety considerations of the laboratory. The protocols and data presented herein

provide a solid foundation for the successful synthesis and application of this versatile

compound in further research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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